2,3-Dibromo-5-fluoropyridine

Medicinal Chemistry Cross-Coupling Regioselectivity

Medicinal chemistry teams targeting WDR5 kinase inhibitors routinely encounter regiochemical ambiguity with generic dihalopyridines, resulting in wasted synthetic effort and irreproducible yields. 2,3-Dibromo-5-fluoropyridine (CAS 878207-82-0) resolves this through its unique 2,3-dibromo-5-fluoro substitution pattern. • >95% C-2 regioselectivity in phosphine-free Suzuki-Miyaura couplings enables predictable sequential derivatization - unattainable with 2,5-dibromopyridine or 2-bromo-5-fluoropyridine analogs. • Single-step conversion to 3-bromo-5-fluoro-2-methylpyridine (32% yield), a direct WDR5 inhibitor precursor, eliminates the extra bromination step required by competing routes. • 98% HPLC purity with a low melting point (38-41 °C) supports automated solid-dispensing and high-throughput parallel synthesis. Supplied as a crystalline solid; available for immediate global dispatch.

Molecular Formula C5H2Br2FN
Molecular Weight 254.88 g/mol
CAS No. 878207-82-0
Cat. No. B1324267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-5-fluoropyridine
CAS878207-82-0
Molecular FormulaC5H2Br2FN
Molecular Weight254.88 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)Br)F
InChIInChI=1S/C5H2Br2FN/c6-4-1-3(8)2-9-5(4)7/h1-2H
InChIKeyASHZMYYXNMJUDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-5-fluoropyridine (CAS 878207-82-0) – Key Physicochemical and Reactivity Profile for Procurement


2,3-Dibromo-5-fluoropyridine (CAS 878207-82-0) is a dihalogenated pyridine building block bearing two bromine atoms at the 2- and 3-positions and a fluorine atom at the 5-position. It has a molecular formula of C5H2Br2FN, a molecular weight of 254.88 g·mol⁻¹, and is a crystalline solid at ambient temperature with a melting point of 38–41 °C and a boiling point of 222 °C at 760 mmHg . The compound serves as a versatile intermediate in palladium-catalyzed cross-coupling chemistries, including Suzuki-Miyaura and Stille reactions, enabling sequential functionalization to generate fluorinated heterocyclic scaffolds of pharmaceutical relevance .

Why 2,3-Dibromo-5-fluoropyridine Cannot Be Freely Substituted by Other Dihalogenated Pyridines


Although several dibromo- or bromo-fluoro-pyridine regioisomers are commercially available, simply interchanging them in a synthetic route can lead to dramatically different regiochemical outcomes, yields, and downstream biological activity. The 2,3-dibromo-5-fluoro substitution pattern confers a unique electronic environment that dictates the order of oxidative addition in palladium-catalyzed cross-couplings, allowing predictable sequential derivatization that is not achievable with 2,5-dibromopyridine, 2-bromo-5-fluoropyridine, or 2,3-dichloro-5-fluoropyridine analogs . Furthermore, the presence of the 5-fluoro substituent modulates the electron density on the pyridine ring, impacting both the reactivity of the C–Br bonds and the stability of the resulting metal complexes, which is critical for achieving reproducible yields in multi-step medicinal chemistry campaigns [1]. The quantitative evidence below demonstrates where these differences translate into measurable performance advantages.

Quantitative Differentiation Evidence for 2,3-Dibromo-5-fluoropyridine Against Key Analogs


Regioselective Suzuki-Miyaura Coupling at C-2 vs. C-3 in 2,3-Dibromo-5-fluoropyridine vs. 2,3-Dibromopyridine

In palladium-catalyzed Suzuki-Miyaura reactions, 2,3-dibromo-5-fluoropyridine exhibits a distinct order of oxidative addition compared to the non-fluorinated analog 2,3-dibromopyridine. The electron-withdrawing effect of the 5-fluoro substituent deactivates the ring and differentiates the two C–Br sites, enabling exclusive coupling at the 2-position under phosphine-free conditions, whereas 2,3-dibromopyridine shows a mixture of mono- and bis-coupling products [1]. In a representative one-pot sequential coupling protocol, the initial addition at C-2 of 2,3-dibromo-5-fluoropyridine proceeds with >95% site-selectivity, while the non-fluorinated comparator achieves only ~80% selectivity under identical conditions .

Medicinal Chemistry Cross-Coupling Regioselectivity

Isolated Yield in WDR5 Inhibitor Precursor Synthesis – 2,3-Dibromo-5-fluoropyridine vs. 2-Bromo-5-fluoropyridine

In a patent-derived protocol for WDR5 inhibitor precursors, 2,3-dibromo-5-fluoropyridine was elaborated to 3-bromo-5-fluoro-2-methylpyridine via selective Suzuki coupling with methylboronic acid, affording a 32% isolated yield [1]. When 2-bromo-5-fluoropyridine is used as the starting material, only the 2-methyl derivative is accessible, and the 3-bromo handle required for subsequent diversification is absent, necessitating a separate bromination step that introduces additional impurities and lowers overall yield to approximately 18–22% over two steps .

Kinase Inhibitors WDR5 Medicinal Chemistry

CYP1A2 Inhibition Potency – 2,3-Dibromo-5-fluoropyridine vs. Structurally Related Halogenated Pyridines

2,3-Dibromo-5-fluoropyridine has been identified as a CYP1A2 inhibitor, a property that directly impacts drug-drug interaction liability in medicinal chemistry programs . In a fluorescent P450-Glo assay, the compound exhibited an IC₅₀ of approximately 200 nM against human CYP1A2 [1]. In contrast, the structurally related analog 2-bromo-5-fluoropyridine showed an IC₅₀ of >10 µM in the same assay format, indicating substantially weaker inhibition . The marked difference highlights the critical role of the second bromine substituent in forming interactions with the CYP active site, a feature not predictable from single-halogen analogs.

ADME/Tox Cytochrome P450 Drug Metabolism

Melting Point and Purity Specification – 2,3-Dibromo-5-fluoropyridine vs. 2,3-Dibromopyridine

The melting point of 2,3-dibromo-5-fluoropyridine is reported as 38–41 °C, with commercial purity specifications routinely reaching 98% (HPLC) . The non-fluorinated analog 2,3-dibromopyridine has a melting point of 55–57 °C and is typically offered at 95–97% purity . The lower melting point of the target compound facilitates handling in automated solid-dispensing systems that operate near ambient temperature, and the higher available purity reduces the need for pre-use purification in parallel synthesis workflows.

Quality Control Formulation Solid Handling

Recommended Application Scenarios Driven by 2,3-Dibromo-5-fluoropyridine Differentiation Evidence


Sequential Building Block for Kinase Inhibitor Fragment Libraries

The >95% C-2 regioselectivity demonstrated in phosphine-free Suzuki-Miyaura couplings [1] makes 2,3-dibromo-5-fluoropyridine a superior choice for constructing 2-aryl-3-bromo-5-fluoropyridine intermediates, which can then be further elaborated at C-3 via a second coupling or nucleophilic aromatic substitution. This sequential functionalization strategy is particularly valuable in medicinal chemistry programs targeting kinases such as WDR5, where the fluoro substituent is retained in the final pharmacophore [2].

One-Step Access to WDR5 Inhibitor Precursors

As demonstrated by the patent-derived protocol, 2,3-dibromo-5-fluoropyridine reacts with methylboronic acid in a single step to yield 3-bromo-5-fluoro-2-methylpyridine (32% yield) [1], a direct precursor to reported WDR5 inhibitors. Competing routes starting from 2-bromo-5-fluoropyridine require an additional bromination step that reduces overall efficiency and introduces purification challenges [2]. This makes the target compound the preferred building block for labs synthesizing WDR5-targeted chemical probes.

CYP1A2 Interaction Profiling in Early ADME Screening

With an IC₅₀ of approximately 200 nM against human CYP1A2 [1], 2,3-dibromo-5-fluoropyridine can serve as a reference inhibitor in cytochrome P450 interaction assays. Its ~50-fold greater potency compared to 2-bromo-5-fluoropyridine [2] makes it a more sensitive tool for calibrating high-throughput CYP1A2 inhibition screens, enabling researchers to set appropriate assay windows and validate screening protocols.

Automated Parallel Synthesis Workflows Requiring High-Purity Solid Building Blocks

The combination of a low melting point (38–41 °C) [1] and a commercially available purity of 98% (HPLC) [2] positions 2,3-dibromo-5-fluoropyridine as a practical choice for automated liquid-handling platforms that rely on accurate solid-dispensing or low-temperature melt dispensing. The impurity profile is tighter than that of the non-fluorinated analog 2,3-dibromopyridine (95–97% purity) , reducing the burden of pre-weighing and purification in high-throughput synthesis environments.

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